1,3,5-Tri(9H-carbazol-9-yl)benzene

Descripción

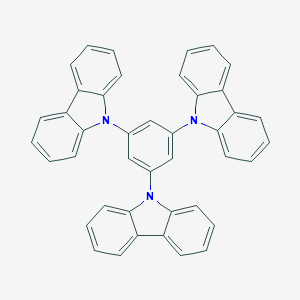

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-[3,5-di(carbazol-9-yl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNOWTJCOPZGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623490 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148044-07-9 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The Ullmann reaction, a cornerstone in the formation of aryl-aryl and aryl-heteroatom bonds, is a widely utilized method for synthesizing TCB. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with a nucleophile, catalyzed by copper. organic-chemistry.org

In the context of TCB synthesis, the Ullmann coupling involves the reaction between 1,3,5-trihalobenzene (commonly 1,3,5-tribromobenzene) and carbazole (B46965) in the presence of a copper catalyst. Copper bronze (Cu⁰) is often used as the catalyst, which facilitates the crucial formation of the aryl-nitrogen bonds. The mechanism involves the copper catalyst undergoing oxidative addition with the aryl halide, followed by reaction with the deprotonated carbazole and subsequent reductive elimination to yield the final product and regenerate the catalyst. organic-chemistry.org

Optimizing the reaction conditions is paramount for achieving high yields and purity. Key parameters that are carefully controlled include:

Temperature: The Ullmann coupling for TCB synthesis often requires elevated temperatures, typically around 180°C, to drive the reaction to completion. rsc.org

Inert Conditions: The reaction is conducted under an inert atmosphere, such as nitrogen gas, to prevent side reactions and degradation of the reactants and catalyst. rsc.org

Base: A base is required to deprotonate the carbazole, making it nucleophilic. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose. rsc.org

Catalyst System: Beyond the copper catalyst itself, other reagents can be added to enhance efficiency. For instance, 18-Crown-6 (B118740) ether can be employed as a phase-transfer catalyst to improve the solubility and reactivity of the inorganic base in the organic solvent. rsc.org

Solvent: A high-boiling point solvent, such as 1,2-dichlorobenzene (B45396) or o-dichlorobenzene, is typically used to accommodate the high reaction temperatures required. rsc.org

| Parameter | Condition | Purpose | Source |

| Aryl Halide | 1,3,5-Tribromobenzene (B165230) | Central core of the final molecule | |

| Nucleophile | Carbazole | Provides the peripheral functional units | |

| Catalyst | Copper bronze (Cu⁰) | Facilitates C-N bond formation | |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates carbazole | rsc.org |

| Additive | 18-Crown-6 | Phase-transfer catalyst | rsc.org |

| Solvent | 1,2-Dichlorobenzene | High-boiling point medium | rsc.org |

| Temperature | 180°C | Overcomes activation energy | rsc.org |

| Atmosphere | Inert (Nitrogen) | Prevents oxidative side-reactions | rsc.org |

An alternative and efficient route to 1,3,5-Tri(9H-carbazol-9-yl)benzene is through a one-step nucleophilic aromatic substitution (SNAr) reaction. This method offers the advantage of often proceeding at lower temperatures compared to the Ullmann coupling.

This pathway involves the direct reaction of carbazole with a highly activated benzene (B151609) core, typically a benzene-1,3,5-triyltrihalide such as 1,3,5-trichlorobenzene (B151690) or 1,3,5-tribromobenzene. A stoichiometric ratio of at least three equivalents of carbazole to one equivalent of the trihalobenzene is necessary to ensure complete substitution at all three positions on the benzene ring.

A critical component of this reaction is the use of a strong base to deprotonate the N-H bond of carbazole, thereby generating the highly nucleophilic carbazolide anion. Sodium hydride (NaH) is a frequently employed base for this purpose. The strength of the base is crucial for ensuring a sufficient concentration of the carbazolide anion to drive the substitution reaction. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent quenching of the strong base and the anionic intermediate. Extended reaction times, often 12 hours or more with stirring at room temperature, are common to maximize the yield.

| Parameter | Condition | Purpose | Source |

| Aryl Halide | Benzene-1,3,5-triyltrihalide | Electrophilic central core | |

| Nucleophile | Carbazole | Source of the nucleophilic anion | |

| Base | Sodium Hydride (NaH) | Deprotonates carbazole to form the active nucleophile | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic medium for the reaction | |

| Temperature | Room Temperature | Sufficient for the reaction to proceed | |

| Stoichiometry | 3:1 (Carbazole:Trihalide) | Ensures complete substitution |

Nucleophilic Substitution Reactions

Solvent Systems (e.g., anhydrous tetrahydrofuran)

The choice of solvent is critical for the success of the synthesis, requiring high-boiling point, inert solvents to facilitate the reaction, which often demands elevated temperatures. While anhydrous tetrahydrofuran (THF) is utilized in the synthesis of certain derivatives, particularly during purification or subsequent reaction steps like deprotection, the primary synthesis of this compound itself is commonly performed in a high-boiling point solvent like 1,2-dichlorobenzene. mdpi.com This solvent's high boiling point (approximately 180°C) is necessary to drive the Ullmann condensation to completion. Other solvents, such as N,N-dimethylformamide (DMF), have been used for the synthesis of related carbazole-substituted compounds. mdpi.com The anhydrous nature of the solvent system is crucial to prevent side reactions and ensure a high yield of the desired product.

Stoichiometric Considerations for Complete Substitution

Achieving complete trisubstitution on the central benzene ring without forming partially substituted byproducts requires careful control of the molar ratios of the reactants. The synthesis involves the reaction between a 1,3,5-trihalogenated benzene, such as 1,3,5-tribromobenzene, and carbazole. mdpi.com

To ensure all three halogen sites on the benzene ring react, a stoichiometric excess of carbazole is typically used. This pushes the reaction equilibrium towards the fully substituted product. A typical reaction might employ a molar ratio of carbazole to 1,3,5-tribromobenzene of approximately 3.8:1 (e.g., 0.84 mmol of carbazole to 0.22 mmol of 1,3,5-tribromobenzene). mdpi.com

The reaction also requires a base, such as potassium carbonate, in significant excess to neutralize the hydrogen halide formed during the reaction. mdpi.com A phase-transfer catalyst like 18-crown-6 may be added to improve the reactivity of the base, and a copper source, often copper bronze or a copper salt, acts as the indispensable catalyst for the C-N bond formation. mdpi.com

| Reactant/Reagent | Role | Example Molar Amount (mmol) | Molar Ratio (relative to 1,3,5-tribromobenzene) |

|---|---|---|---|

| 1,3,5-Tribromobenzene | Aromatic Core | 0.22 | 1 |

| Carbazole | Nucleophile | 0.84 | ~3.8 |

| Potassium Carbonate | Base | 2.4 | ~10.9 |

| Copper Bronze | Catalyst | 2.19 | ~10.0 |

| 18-Crown-6 | Phase-Transfer Catalyst | 0.066 | ~0.3 |

Multi-Step Organic Reactions for Derivatives

The 1,3,5-trisubstituted benzene core is a versatile scaffold for creating more complex derivatives through multi-step syntheses. While not derivatives of TCB itself, related 1,3,5-triarylbenzene structures can be synthesized via different pathways, illustrating the modularity of the core. For example, derivatives can be prepared using palladium-copper-catalyzed Sonogashira cross-coupling reactions. A multi-step synthesis starting from 1,3,5-tribromobenzene can yield 1,3,5-triethynylbenzene, which then serves as a key intermediate. This intermediate can be further reacted with other aromatic halides to build complex, star-shaped molecules, demonstrating how functional groups other than carbazole can be attached to the central ring.

Advanced Synthetic Strategies

Beyond the synthesis of the single molecule, this compound is a valuable monomer for creating advanced polymer materials with applications in electronics.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique to create thin, uniform polymer films directly onto a conductive surface. For this compound, this process takes advantage of the electroactive nature of the carbazole units. mdpi.com When a potential is applied, the monomer oxidizes, forming radical cations that couple to form polymer chains. nih.gov The polymerization typically occurs at the 3 and 6 positions of the carbazole rings, linking the monomer units together to form a cross-linked polymer network. mdpi.com

Homopolymerization

The homopolymerization of this compound yields a polymer known as Poly(1,3,5-tris(N-carbazolyl)benzene) or PtnCz. mdpi.comnih.gov This process is carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte, such as lithium perchlorate (B79767) in a solvent mixture. The resulting PtnCz film is electrochromic, meaning its color can be reversibly changed by applying different voltages. mdpi.com The homopolymer exhibits distinct color changes between its neutral and oxidized states. mdpi.com

Copolymerization with Thiophene (B33073) Derivatives

To fine-tune the material's properties, this compound can be copolymerized with other electroactive monomers. A notable example is its copolymerization with thiophene derivatives like 2,2'-bithiophene (B32781) (bTp). mdpi.comnih.gov By placing both tnCz and bTp monomers in the electrochemical cell, a copolymer film can be grown on the electrode.

The properties of the resulting copolymers, such as P(tnCz-co-bTp), are highly dependent on the feed molar ratio of the two monomers. mdpi.com Research has shown that these copolymers can exhibit enhanced electrochromic performance compared to the homopolymer. For instance, a copolymer with a tnCz to bTp feed ratio of 1:2, denoted P(tnCz1-bTp2), showed a higher optical contrast (ΔT%) and different color transitions than the PtnCz homopolymer. mdpi.comnih.gov While the homopolymer PtnCz has a coloration efficiency (η) of 103.7 cm²/C, certain copolymers can achieve higher values, although the P(tnCz1-bTp2) copolymer specifically has a coloration efficiency of 112.0 cm²/C. mdpi.com

| Polymer | tnCz:bTp Feed Molar Ratio | Max. Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|---|

| PtnCz | 1:0 (Homopolymer) | 21% | 766 | 103.7 |

| P(tnCz1-bTp1) | 1:1 | 45% | 680 | 180.3 |

| P(tnCz1-bTp2) | 1:2 | 48% | 696 | 112.0 |

| P(tnCz1-bTp4) | 1:4 | 38% | 689 | 150.1 |

Layer-by-Layer Deposition vs. Copolymerization

The integration of carbazole-based materials into devices can be achieved through different fabrication methodologies, notably layer-by-layer (LBL) deposition and copolymerization. These two approaches offer distinct advantages and are suited for different types of materials and device architectures.

Layer-by-Layer (LBL) Deposition: This technique involves the sequential deposition of different materials to build a multilayer device structure. For small molecules like this compound, the most common LBL method is thermal evaporation in a high-vacuum environment. This process allows for the creation of very pure, uniform, and thin films with precise thickness control. TCB is frequently used as a host material in the emissive layer or as a hole-transporting layer in OLEDs fabricated this way. mdpi.comacs.org For instance, a typical multilayer OLED structure might involve depositing a hole injection layer, a hole transport layer (like TCB), an emissive layer (which could be TCB doped with a phosphorescent emitter), an electron transport layer, and a cathode, one after the other. beilstein-journals.org

Copolymerization: This strategy involves chemically bonding different monomer units together to form a single, multifunctional polymer chain. While TCB itself is a small molecule, its derivatives can be functionalized with polymerizable groups. These monomers can then be copolymerized with other units, such as electron-accepting moieties like oxadiazoles, to create polymers with balanced charge transport properties. beilstein-journals.org For example, copolymers based on 1,3-bis(carbazol-9-yl)benzene (a related, non-symmetrical analogue of TCB) and various 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives have been synthesized electrochemically. mdpi.comenamine.net This approach is particularly advantageous for producing solution-processable materials, which can be deposited via simpler methods like spin coating or inkjet printing, potentially lowering manufacturing costs. mdpi.combeilstein-journals.org

The choice between LBL and copolymerization depends on the desired application. LBL offers high purity and precise structural control, which is often critical for achieving high-efficiency, long-lasting OLEDs. beilstein-journals.org Copolymerization provides a route to solution-processable materials with tunable, integrated functionalities within a single macromolecule, which is promising for large-area and flexible electronics. mdpi.comenamine.net

Incorporating Functional Groups and Derivatives

Modifying the core TCB structure by adding functional groups is a key strategy for tuning its electronic properties, such as HOMO/LUMO energy levels, triplet energy, and charge carrier mobility. This allows for the rational design of molecules tailored for specific roles in electronic devices.

The introduction of cyano (-CN) groups, which are strongly electron-withdrawing, is a powerful method to modify the electronic characteristics of carbazole derivatives. This substitution can create materials with bipolar charge transport capabilities, meaning they can transport both holes and electrons effectively. For example, the compound 2,4,5,6-tetra(9H-Carbazol-9-yl)isophthalonitrile (4CzIPN) is a well-known thermally activated delayed fluorescence (TADF) emitter and photoredox catalyst where a central benzene ring is substituted with both carbazole (donor) and cyano (acceptor) groups. tcichemicals.comnih.gov

In a related strategy, cyanocarbazole moieties can be linked to other core structures. A series of blue phosphorescent host materials has been developed based on 3',5'-di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives substituted with a cyanocarbazole group. beilstein-journals.org Similarly, novel carbazole derivatives designed with an ortho-linkage strategy, such as 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile (CNPhCz), have been synthesized as host materials for phosphorescent OLEDs. calpaclab.com The cyano group's influence on the molecule's frontier orbitals is a critical aspect of these designs.

Attaching electron-donating groups, such as methoxy (B1213986) (-OCH₃), to the carbazole units can also significantly alter the compound's properties. The introduction of dimethoxy groups has been demonstrated in the synthesis of 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (MeOCzPCN). academie-sciences.fr This compound was synthesized via a one-step nucleophilic substitution reaction.

The synthesis involves reacting 3,6-dimethoxy-9H-carbazole with 4,6-dichloropyrimidine-5-carbonitrile (B1297664) in the presence of potassium hydroxide (B78521) (KOH) in a dimethyl sulfoxide (B87167) (DMSO) solvent. The mixture is heated to 175 °C, and the final product is isolated as yellow crystals with a yield of 63%. academie-sciences.fr This strategic functionalization aims to create donor-acceptor-donor structures with efficient blue thermally activated delayed fluorescence (TADF). academie-sciences.fr

| Product | Key Reactants | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| MeOCzPCN | 3,6-dimethoxy-9H-carbazole, 4,6-dichloropyrimidine-5-carbonitrile | KOH | DMSO | 175 °C | 63% | academie-sciences.fr |

Both triazine and pyrimidine (B1678525) are electron-deficient heterocyclic rings that can be incorporated into carbazole-based molecules to act as electron-accepting cores. This creates donor-acceptor architectures that are highly valuable for electronic materials. academie-sciences.frnih.gov

Triazine Derivatives: Carbazole-triazine hybrids are of great interest for OLEDs. nih.gov They are typically synthesized through a nucleophilic substitution reaction where the nitrogen atom of carbazole displaces a halogen (usually chlorine) on a triazine ring. For instance, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole can be prepared by first converting carbazole to its potassium salt with potassium hydroxide, and then reacting it with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com This reaction serves as a platform for creating more complex, star-shaped molecules by further substituting the remaining chlorine atoms on the triazine core with other carbazole units or different functional groups. rsc.org These materials often exhibit high thermal stability and are investigated as host materials for blue phosphorescent OLEDs. rsc.org

Pyrimidine Derivatives: Similar to triazines, pyrimidines can serve as the electron-accepting component. A straightforward, one-step synthesis for pyrimidine-carbazole compounds involves the nucleophilic substitution of 4,6-dichloropyrimidine-5-carbonitrile with carbazole derivatives. academie-sciences.fr Using this method, compounds like 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN) have been produced with high yields. The reaction is typically carried out using potassium hydroxide as a base in DMSO at elevated temperatures. academie-sciences.fr These pyrimidine-based materials have shown promise as multifunctional blue emitters and as highly sensitive oxygen probes. academie-sciences.fr

| Derivative Type | Core Structure | Synthetic Method | Key Reagents | Source |

|---|---|---|---|---|

| Triazine | 1,3,5-Triazine | Nucleophilic Substitution | Carbazole, Cyanuric Chloride | nih.govmdpi.com |

| Pyrimidine | Pyrimidine-5-carbonitrile | Nucleophilic Substitution | Carbazole, 4,6-dichloropyrimidine-5-carbonitrile | academie-sciences.fr |

The incorporation of fluorine atoms into organic molecules can profoundly impact their electronic properties, stability, and intermolecular interactions. While specific reports on the direct fluorination of this compound are not prominent, general methods for direct C-H fluorination could be applied.

One established method for direct fluorination of aromatic systems is through the use of electrophilic fluorinating agents. For example, N-fluorobenzenesulfonimide (NFSI) is a reagent used for the direct fluorination of the C-4 position of 3,5-disubstituted isoxazole (B147169) cores. Such a reaction is typically performed in the presence of a strong base at low temperatures. Another approach involves photosensitized C-H fluorination, where aryl ketones can act as photosensitizers to promote the selective formation of fluorinated products. mdpi.com These late-stage functionalization techniques are highly valuable as they allow for the introduction of fluorine at a final step, potentially simplifying synthetic routes to complex fluorinated molecules. mdpi.com The application of these methods to the TCB scaffold could yield novel materials with enhanced performance for electronic applications.

Purification Techniques

The performance of organic electronic devices is critically dependent on the purity of the materials used. For compounds like this compound, achieving very high purity (often >98% or >99%) is essential.

The most widely cited and effective method for purifying TCB is temperature gradient sublimation . nih.gov This technique is performed under high vacuum and involves heating the crude material, causing it to sublime (transition from solid to gas). The gaseous compound then travels along a temperature gradient and deposits as a highly pure crystalline solid in a cooler zone, leaving less volatile impurities behind. Commercial suppliers consistently offer "sublimation-grade" TCB, indicating this is the industry standard for achieving the purity required for OLED fabrication. mdpi.comnih.govnih.gov

For many of the functionalized derivatives of TCB, column chromatography is a standard laboratory purification technique. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). For instance, the synthesis of carbazole-triazine derivatives and other functionalized carbazoles often includes a final purification step using column chromatography with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). tcichemicals.com

Column Chromatography

Column chromatography is a fundamental purification technique used to separate the crude this compound from impurities based on their differential adsorption to a stationary phase. Following synthesis, the crude product mixture is dissolved in a suitable solvent and loaded onto a column packed with a solid adsorbent, typically silica gel.

The separation mechanism relies on the polarity differences between the components of the mixture. A solvent system, known as the eluent or mobile phase, is passed through the column. Components with lower polarity travel down the column faster, while more polar compounds are retained longer by the polar silica gel. This allows for the separation and collection of the desired TCB fraction.

While specific parameters for TCB can vary, the purification of related carbazole derivatives provides insight into typical conditions. For instance, a common stationary phase is silica gel. The mobile phase often consists of a non-polar solvent like hexane mixed with a more polar solvent such as ethyl acetate or dichloromethane (B109758) to achieve the desired separation. The ratio of these solvents is optimized to ensure efficient elution of the target compound. In the purification of other carbazole-based molecules, solvent ratios such as 30:1 hexane to ethyl acetate have been effectively used. rsc.org

Table 1: Representative Column Chromatography Parameters for Carbazole Derivatives

| Parameter | Description | Example Condition |

| Stationary Phase | The solid adsorbent that retains components. | Silica Gel |

| Mobile Phase (Eluent) | The solvent system that carries components through the column. | Hexane/Ethyl Acetate |

| Eluent Ratio | The volumetric ratio of solvents in the mobile phase. | 30:1 to 1:4 |

Sublimation for Ultra-Pure Grades

For applications demanding the highest purity, such as in organic light-emitting diodes (OLEDs), a final purification step of gradient sublimation is employed. This technique is particularly effective for organic materials like TCB that are thermally stable. Sublimation involves heating the solid material under high vacuum, causing it to transition directly from a solid to a gas phase without passing through a liquid phase. The gaseous compound then re-condenses as a highly pure solid on a cooler surface.

This process is exceptionally efficient at removing non-volatile inorganic impurities and organic molecules with significantly different vapor pressures. The result is an ultra-pure grade of TCB. ossila.com Commercial suppliers often provide TCB purified by sublimation, which typically exhibits a purity of over 99.0% and can reach up to 99.5%. ossila.com This high level of purity is crucial for the performance and longevity of electronic devices. The melting point of the sublimed product is consistently reported at 330 °C. ossila.com

Table 2: Purity and Physical Properties of this compound Grades

| Grade | Purity Level (by HPLC) | Melting Point | Appearance |

| Standard | >98.0% rsc.orgtcichemicals.com | - | White to Almost White Powder/Crystal rsc.orgtcichemicals.com |

| Sublimed | >99.0% - 99.5% ossila.com | 330 °C ossila.com | White Powder/Crystals ossila.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These ab initio or semi-empirical methods solve the Schrödinger equation (or approximations of it) for a given molecular system. For a complex, star-shaped molecule like 1,3,5-Tri(9H-carbazol-9-yl)benzene, these calculations provide deep insights into its stability, reactivity, and optical and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electron density of a system to determine its energy and other properties. It has become a primary tool for investigating the properties of medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. DFT studies on this compound would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the system's electronic behavior.

A fundamental application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, these parameters define its three-dimensional shape, including the orientation of the three carbazole (B46965) wings relative to the central benzene (B151609) ring. The dihedral angles between the carbazole units and the central phenyl ring are particularly important as they influence the degree of electronic communication (π-conjugation) between these components, which in turn affects the material's charge transport properties.

| Bond | Calculated Length (Å) |

|---|---|

| C(phenyl)-N(carbazole) | Data not available |

| C-C (in phenyl ring) | Data not available |

| C-N (in carbazole) | Data not available |

| C-C (in carbazole) | Data not available |

| Angle | Calculated Value (Degrees) |

|---|---|

| C(phenyl)-N-C(carbazole) | Data not available |

| N-C(phenyl)-C(phenyl) | Data not available |

| Dihedral Angle (Phenyl-Carbazole) | Data not available |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and twisting motions. These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, allowing for a detailed assignment of the peaks observed in experimental spectra. For this compound, this analysis would reveal characteristic vibrational modes associated with the central benzene ring and the peripheral carbazole units.

A representative table of what such computational data would look like is provided below.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | C-H stretching (Carbazole) |

| Data not available | C-H stretching (Phenyl) |

| Data not available | C=C stretching (Aromatic rings) |

| Data not available | C-N stretching |

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are crucial for understanding a material's nonlinear optical (NLO) response. DFT calculations can effectively predict these values. A large hyperpolarizability suggests that a material may be useful for applications like frequency conversion or optical switching. For this compound, its symmetric, star-shaped structure would be a key determinant of its NLO properties. Calculations would quantify the electronic response of the delocalized π-system to an applied field.

The results of such an analysis would typically be presented as follows.

| Property | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability (α) | Data not available |

| Total First Hyperpolarizability (β_tot) | Data not available |

| Component | Calculated Value (Debye) |

|---|---|

| μ_x | Data not available |

| μ_y | Data not available |

| μ_z | Data not available |

| Total Dipole Moment (μ_total) | Data not available |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with surrounding molecules.

For this compound, an MD simulation could be used to study its behavior in a condensed phase, such as in an amorphous solid state, which is relevant to its application in thin-film organic electronic devices. These simulations could reveal how the molecules pack together, the distribution of dihedral angles in a solid-state ensemble, and the dynamics of molecular motion at different temperatures. This information is critical for understanding how the bulk material's morphology influences its charge transport and photophysical properties. Publicly available research literature with specific MD simulation results for this compound is limited.

Density Functional Theory (DFT) Studies

Conformational Analysis and Mobility

The three-dimensional structure and conformational flexibility of this compound are critical to its material properties. The spatial arrangement of the three carbazole units around the central benzene ring dictates the intermolecular interactions in the solid state, which in turn affects charge transport and morphological stability.

The rotation of the carbazole moieties around the C-N bonds connecting them to the central benzene ring is a key conformational degree of freedom in tCP. This rotation is expected to be sterically hindered due to the proximity of the carbazole units. While specific computational studies detailing the rotational barriers for this compound have not been extensively reported, density functional theory (DFT) is a common method to calculate such rotational energy profiles. These calculations can reveal the energy penalties associated with deviations from the most stable conformation and provide insight into the molecule's rigidity. The degree of rotational freedom can influence the formation of a stable glassy state, which is crucial for the longevity of organic light-emitting diodes (OLEDs).

The planarity of the molecular structure can significantly impact the electronic conjugation and intermolecular π-π stacking. In the case of this compound, a perfectly planar conformation is unlikely due to steric hindrance between the hydrogen atoms on the carbazole units and the benzene ring. Computational studies on the related molecule 1,3-bis(N-carbazolyl)benzene (mCP) have shown that the carbazole moieties are twisted relative to the central benzene ring, resulting in a non-planar, "butterfly" shape mdpi.com. This non-planar structure is a consequence of minimizing steric repulsion. It is highly probable that tCP adopts a similar non-planar conformation with its three carbazole units twisted out of the plane of the central benzene ring. This propeller-like structure can inhibit close packing and crystallization, contributing to the amorphous nature of tCP films, which is beneficial for OLED applications researchgate.net.

Structure-Property Relationship Studies

The relationship between the molecular structure of this compound and its optoelectronic properties is a key area of research for its application in organic electronics. The arrangement of the carbazole units around the central benzene core defines the electronic and photophysical behavior of the molecule.

The optoelectronic properties of tCP are directly linked to its molecular structure. The three carbazole moieties act as strong electron-donating groups, making the molecule electron-rich and an excellent material for transporting holes ossila.com. The π-conjugated system extends over the entire molecule, although the non-planar structure slightly disrupts this conjugation.

Key optoelectronic characteristics that have been correlated with the structure of tCP include:

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the charge injection and transport properties. For tCP, the HOMO level is located at approximately -5.8 eV and the LUMO level at -2.3 eV ossila.com. The high-lying HOMO level, a result of the electron-rich carbazole units, facilitates efficient hole injection from typical anode materials.

Absorption and Emission Spectra: In a tetrahydrofuran (B95107) (THF) solution, tCP exhibits absorption maxima at approximately 292 nm and 337 nm, which are attributed to π-π* transitions within the carbazole and benzene moieties . The fluorescence emission is observed at 343 nm and 358 nm in the same solvent ossila.com.

The table below summarizes some of the key optoelectronic properties of tCP.

| Property | Value | Reference |

| HOMO Level | -5.8 eV | ossila.com |

| LUMO Level | -2.3 eV | ossila.com |

| Absorption Maxima (in THF) | 292 nm, 337 nm | |

| Fluorescence Emission (in THF) | 343 nm, 358 nm | ossila.com |

The electronic properties of the this compound scaffold can be tuned by introducing various substituent groups on the carbazole or central benzene rings. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the HOMO and LUMO energy levels and, consequently, the charge transport and photophysical properties.

General Principles of Substituent Effects:

Electron-Donating Groups (EDGs): The attachment of EDGs, such as alkyl or alkoxy groups, to the carbazole units would be expected to increase the electron density of the π-system. This generally leads to a destabilization (raising) of both the HOMO and LUMO energy levels. A higher HOMO level can improve hole injection but may also affect the material's stability.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as cyano (-CN) or fluoro (-F) groups, would pull electron density from the π-system. This typically results in a stabilization (lowering) of both the HOMO and LUMO energy levels careers360.comnih.gov. Lowering the LUMO level can be advantageous for improving electron injection and transport, potentially leading to bipolar charge transport capabilities .

The following table illustrates the expected general trends of substituent effects on the electronic properties of a conjugated system like tCP.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | HOMO-LUMO Gap |

| Electron-Donating Group (EDG) | Increases (destabilizes) | Increases (destabilizes) | May decrease |

| Electron-Withdrawing Group (EWG) | Decreases (stabilizes) | Decreases (stabilizes) | May decrease |

While specific theoretical studies on substituted this compound are limited, these general principles, derived from computational and experimental studies on other carbazole derivatives, provide a framework for designing new materials with tailored electronic properties based on the tCP core structure.

Exciton Quenching Models and Rate Constants

Exciton quenching processes are critical phenomena that can significantly impact the efficiency and lifetime of OLEDs. In host materials like tCP, excitons can be quenched through various non-radiative decay pathways, primarily triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ). Understanding the underlying models and determining the associated rate constants are crucial for designing more efficient and stable devices.

Triplet-Triplet Annihilation (TTA)

TTA is a bimolecular quenching process where two triplet excitons interact, resulting in the annihilation of one or both excitons. This process becomes more pronounced at high brightness levels where the exciton density is high. The general mechanism can be described as:

T₁ + T₁ → Sₙ + S₀ → S₁ + S₀ + phonons → 2S₀ + phonons + photon (delayed fluorescence)

T₁ + T₁ → Tₙ + S₀ → T₁ + S₀ + phonons

Here, T₁ represents a triplet exciton, S₀ is the ground state, and Sₙ and Tₙ are higher singlet and triplet excited states, respectively. The rate of TTA is characterized by the TTA rate constant, kTTA. While specific experimentally or computationally determined kTTA values for pure tCP films are not readily found in the literature, for carbazole-based materials, these values are known to be influenced by factors such as molecular packing in the solid state and the triplet exciton diffusion rate.

Triplet-Polaron Quenching (TPQ)

TPQ is a process where a triplet exciton is quenched by a charge carrier (a polaron). This is a significant loss mechanism in operating OLEDs, as it directly links exciton lifetime to charge transport within the device. The interaction can be represented as:

T₁ + D⁺˙ → S₀ + D⁺˙ *

T₁ + A⁻˙ → S₀ + A⁻˙ *

Where D⁺˙ and A⁻˙ represent radical cations (hole polarons) and radical anions (electron polarons), respectively. The rate of this quenching process is described by the TPQ rate constant, kTPQ. The magnitude of kTPQ depends on the spatial overlap of the exciton and polaron wavefunctions and their relative mobility. For many organic semiconductors, kTPQ is found to be in the range of 10⁻¹³ to 10⁻¹⁵ cm³s⁻¹. However, specific values for tCP are not explicitly available in the reviewed literature.

Data on Exciton Quenching Rate Constants

| Quenching Process | Rate Constant Symbol | Typical Range for Organic Semiconductors | Specific Value for tCP |

| Triplet-Triplet Annihilation | kTTA | 10⁻¹² - 10⁻⁸ cm³s⁻¹ | Not Available |

| Triplet-Polaron Quenching | kTPQ | 10⁻¹⁵ - 10⁻¹³ cm³s⁻¹ | Not Available |

Computational Design and In Silico Pre-screening for Device Optimization

Computational chemistry plays a pivotal role in the rational design and pre-screening of novel materials for OLEDs, aiming to optimize their electronic and photophysical properties before their synthesis. For a host material like tCP, these methods can be employed to predict key parameters that govern device performance and to guide the design of improved derivatives.

Key Performance-Related Properties for In Silico Screening

The computational pre-screening of host materials typically involves the calculation of several key properties:

Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer. This is a primary screening criterion.

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the efficiency of charge injection from adjacent layers. Well-matched energy levels are crucial for balanced charge transport.

Charge Carrier Mobility: The mobility of both holes and electrons in the host material should be balanced to ensure that the recombination zone is confined within the emissive layer, maximizing efficiency.

Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for the long-term operational stability of the device.

Computational Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common quantum chemical methods used for the in silico design of OLED materials. These methods can provide valuable insights into the electronic structure and excited state properties of molecules like tCP.

A typical in silico screening workflow for designing improved tCP derivatives would involve:

Virtual Library Generation: Creating a virtual library of tCP derivatives by introducing various electron-donating or electron-withdrawing substituents at different positions on the carbazole or central benzene moieties.

Quantum Chemical Calculations: Performing DFT and TD-DFT calculations on each derivative to predict the key performance-related properties listed above.

Property-Based Filtering: Screening the virtual library based on predefined criteria for triplet energy, HOMO/LUMO levels, and other relevant parameters to identify the most promising candidates.

Device Modeling: For the most promising candidates, more advanced modeling, such as Kinetic Monte Carlo (KMC) simulations, can be used to predict charge transport and recombination dynamics within a virtual OLED device structure.

While the principles of computational design and in silico pre-screening are well-established, specific studies detailing the application of these methodologies to systematically optimize this compound for enhanced device performance are not prominently featured in the available scientific literature. Such studies would be highly valuable for the targeted development of next-generation host materials based on the tCP scaffold.

Electron-Rich Nature and Hole Transport Facilitation

This compound is characterized as an electron-rich molecule. ossila.comchemicalbook.com This property is attributed to the presence of the three nitrogen-containing carbazole units, which act as effective electron-donating groups. ossila.comchemicalbook.com The high electron density on the carbazole moieties facilitates the transport of positive charge carriers, known as holes. Consequently, the compound is widely recognized as an excellent hole-transporting layer (HTL) material. ossila.comchemicalbook.comnih.gov Its ability to efficiently accept and transport holes is a key reason for its prevalent use as a hole-transporting and host material in organic light-emitting diodes (OLEDs). ossila.comchemicalbook.comchemicalbook.com

Charge-Transfer Complex Formation

The formation of charge-transfer complexes is a known phenomenon in carbazole-based materials, particularly in polymeric systems when an electron donor interacts with an electron acceptor. While the carbazole units in this compound have the potential to engage in such interactions, specific studies detailing the formation of charge-transfer complexes with this particular molecule were not prominent in the surveyed research. The electronic behavior of the pure compound is primarily described by its intrinsic properties rather than through the formation of donor-acceptor complexes.

Ambipolar Charge Transport

While this compound is predominantly classified as a hole-transporting material due to its electron-rich nature, there are indications of its capacity for ambipolar charge transport, meaning it can conduct both holes and electrons. nih.gov The presence of carbazole units is known to contribute to electron-transporting capabilities in addition to their primary hole-transport function. cymitquimica.com This dual capability is valuable in specific optoelectronic device architectures, such as phosphorescent OLEDs, where balanced charge injection and transport are crucial for high efficiency.

Energy Level Alignment (HOMO/LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the injection and transport of charge carriers in an organic semiconductor. For this compound, these values have been determined experimentally. The HOMO level is reported to be approximately -5.8 eV, and the LUMO level is around -2.3 eV. ossila.com The deep HOMO level indicates a high ionization potential, contributing to the material's stability and its effectiveness as a hole-transporting material that can efficiently receive holes from typical anode materials.

| Molecular Orbital | Energy Level (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.3 |

Charge-Carrier Mobility (Electron and Hole Mobility)

Charge-carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. While this compound is noted for its excellent hole transport capability, specific numerical values for its hole and electron mobility are not consistently detailed in the available literature. nih.gov However, studies on related carbazole-terminated isomeric materials have shown hole drift mobility values in the order of 10⁻⁵ cm²/Vs, which is comparable to other widely used hole-transporting materials. acs.org Research on a related carbazole derivative, 3-tricyanovinyl-9-phenylcarbazole, has reported an electron mobility of 2.2×10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net These findings suggest that the carbazole framework is conducive to efficient charge transport.

Trap Concentrations and Elimination Strategies

Charge carrier traps are defects or impurities within a material that can immobilize electrons or holes, thereby impeding current flow and degrading device performance. The concentration of these traps is a critical factor for achieving high charge-carrier mobility. For highly purified, sublimation-grade this compound, the formation of smooth, amorphous films with low trap concentrations is expected. However, specific quantitative data on trap concentrations and targeted strategies for their elimination in films of this particular compound are not extensively detailed in the surveyed scientific literature. Purification via sublimation is a standard method used to reduce impurities that could act as charge traps. nih.gov

Intermolecular Energy Transfer Processes

Article: An Examination of the Electronic Properties of this compound

This article delves into the specific electronic and charge-transport characteristics of the organic semiconductor this compound, a compound of significant interest in the field of organic electronics.

Charge Transport Mechanisms and Electronic Structure

Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, tCP has demonstrated its versatility by functioning effectively as both a host material for phosphorescent emitters and as a hole transport layer (HTL) material. ossila.comchemicalbook.com Its primary application lies in serving as a host in the emissive layer of phosphorescent OLEDs (PhOLEDs), where it plays a crucial role in achieving high efficiency and operational stability. ossila.com

Host Materials for Phosphorescent Emitters

As a host material, tCP provides a medium for phosphorescent dopant molecules to disperse and emit light efficiently. The three carbazole units attached to the central benzene ring make tCP an electron-rich compound, which is a desirable characteristic for a phosphorescent host. ossila.comchemicalbook.com

The utility of tCP as a host material is particularly pronounced in the fabrication of blue phosphorescent OLEDs. These devices are critical for full-color displays and white lighting applications. Research has demonstrated that employing tCP as a host for blue-emitting phosphorescent dopants can lead to highly efficient devices. For instance, a blue PhOLED utilizing tCP as the host material achieved a maximum brightness of 11,957 cd/m² and a peak current efficiency of 18.8 cd/A, with Commission Internationale de L'Eclairage (CIE) coordinates of (0.17, 0.37). researchgate.net The electroluminescence spectrum of this device showed an emission peak at 472 nm with a shoulder at 496 nm. researchgate.net

Performance of a Blue Phosphorescent OLED with tCP as Host Material

| Parameter | Value |

|---|---|

| Maximum Brightness | 11,957 cd/m² |

| Peak Current Efficiency | 18.8 cd/A |

| CIE Coordinates | (0.17, 0.37) |

| Emission Peak | 472 nm (shoulder at 496 nm) |

Another study on a blue OLED device incorporating tCP as a host material reported a maximum external quantum efficiency (EQE) of 4.9%, a maximum power efficiency of 1.5 lm/W, a maximum current efficiency of 2.2 cd/A, and a maximum luminance of 2,790 cd/m². ossila.com

Device Performance of a tCP-based Blue OLED

| Metric | Achieved Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 4.9% |

| Maximum Power Efficiency | 1.5 lm/W |

| Maximum Current Efficiency | 2.2 cd/A |

| Maximum Luminance | 2,790 cd/m² |

A critical property of a host material for phosphorescent emitters is its triplet energy (T₁). To ensure efficient energy transfer from the host to the dopant, the host's triplet energy must be higher than that of the phosphorescent guest. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the phosphorescence. This compound possesses a high triplet energy level, making it an effective host for a wide range of phosphorescent emitters, including those that emit in the high-energy blue region of the spectrum.

For efficient operation of an OLED, the energy levels of the host and dopant materials must be well-aligned. The Highest Occupied Molecular Orbital (HOMO) of the host material should facilitate the injection of holes into the HOMO of the emitter. The HOMO level of tCP is reported to be approximately 5.8 eV to 6.1 eV. ossila.com This energy level is compatible with various phosphorescent dopants, enabling efficient hole injection and transport within the emissive layer. This compatibility is crucial for achieving high quantum efficiencies in PhOLEDs.

The use of tCP as a host material can contribute to both high efficiency and reduced efficiency roll-off at high brightness levels. Efficiency roll-off, the decrease in efficiency as the brightness of the OLED increases, is a significant challenge in PhOLEDs. The properties of the host material play a crucial role in mitigating this effect. While specific studies focusing solely on tCP's impact on roll-off are part of broader research, the development of host materials with good charge-transporting properties and high triplet energies, such as tCP, is a key strategy for achieving OLEDs with both high peak efficiencies and reduced roll-off. For example, research into iridium(III) complexes has shown that devices with optimized host materials can exhibit maximum external quantum efficiencies of up to 31.3% with an efficiency roll-off of less than 3% at a brightness of 10,000 cd/m². rsc.org

Hole Transport Layer (HTL) Material

In addition to its role as a host material, this compound is also an effective hole-transporting layer (HTL) material. ossila.comchemicalbook.com The carbazole units in its structure provide good hole-transporting capabilities. cymitquimica.com When used as an HTL, tCP facilitates the efficient injection and transport of holes from the anode to the emissive layer, which is essential for achieving charge balance and high device efficiency. Its electron-rich nature contributes to its excellent performance as an HTL material. ossila.comchemicalbook.com

In one documented device structure, tCP was used in a mixed host system with TCTA for a white light-emitting device. This device demonstrated an external quantum efficiency (EQE) of 11.3% and a current efficiency of 23.5 cd/A at a luminance of 500 cd/m². ossila.com

Performance of a White OLED with a tCP-based Host System

| Parameter (at 500 cd/m²) | Value |

|---|---|

| External Quantum Efficiency (EQE) | 11.3% |

| Current Efficiency | 23.5 cd/A |

| Bias | 9.3 V |

Electron Blocking Layer (EBL) Material

While the carbazole units provide this compound with excellent hole-transporting capabilities, its use as a primary electron blocking layer (EBL) is not extensively documented. cymitquimica.comossila.com An effective EBL requires a lowest unoccupied molecular orbital (LUMO) energy level that is sufficiently high to create a significant energy barrier to prevent electrons from leaking from the emissive layer into the hole transport layer (HTL). The LUMO level of tCP is reported to be around 2.3 eV. ossila.com In many device architectures, other materials specifically designed with higher LUMO levels are employed for electron and exciton blocking. For instance, compounds like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPb) are utilized for their electron-transporting and hole-blocking properties. frontiersin.org

Thermally Activated Delayed Fluorescence (TADF) Emitters and Hosts

Carbazole is a foundational donor unit used in the design of many materials for Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgsemanticscholar.org The TADF mechanism allows for the harvesting of non-emissive triplet excitons, enabling OLEDs to theoretically achieve 100% internal quantum efficiency. frontiersin.org However, while the broader family of carbazole derivatives is central to TADF research, this compound is primarily classified and utilized as a host material for phosphorescent emitters rather than TADF emitters. ossila.comsemanticscholar.org Its high triplet energy is a key property for hosting phosphorescent guests, but its specific application in TADF host-guest systems is not a primary focus in the available research, which often highlights other carbazole-based materials like 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) for solution-processed TADF devices. rsc.orgresearchgate.net

Device Architectures and Layer Optimization

The utility of this compound is most evident in its integration into the emissive layer (EML) of phosphorescent OLEDs. Its role as a host material is to disperse a phosphorescent guest (dopant), prevent concentration quenching, and facilitate efficient charge recombination and energy transfer to the guest. The high triplet energy of the host ensures that energy is effectively transferred to the phosphorescent dopant without being lost.

Research has demonstrated the successful incorporation of tCP in various device stacks. For example, it has been used as a co-host with 4,4′,4″-tris(carbazol-9-yl)triphenylamine (TCTA) for a platinum-based white light-emitting device. In another architecture, it serves as a host for a blue phosphorescent emitter. ossila.com The optimization of these layers, including the doping concentration of the emitter and the thickness of adjacent transport layers, is crucial for achieving high efficiency and brightness.

Below is an interactive table detailing device architectures and their performance metrics where this compound (tCP) was used as a host material.

| Device Component | Device 1 ossila.com | Device 2 ossila.com |

| Anode | ITO | ITO |

| Hole Injection Layer (HIL) | 75 wt% TPD:25 wt% PC (50 nm) | - |

| Hole Transport Layer (HTL) | TCTA (10 nm) | TAPC (50 nm) |

| Emissive Layer (EML) | 6% PtL30Cl*:94% [TCTA:tCP] [1:1] (30 nm) | tCP:BPCC (20 wt%) (10 nm) |

| Electron Transport Layer (ETL) | TAZ (30 nm) | TemPPB (50 nm) |

| Electron Injection Layer (EIL) | LiF | Not specified |

| Cathode | Al | Not specified |

| Performance @ 500 cd/m² | ||

| External Quantum Efficiency (EQE) | 11.3% | Not specified |

| Current Efficiency | 23.5 cd/A | Not specified |

| Bias Voltage | 9.3 V | Not specified |

Table generated based on data from Ossila. ossila.com

Electroluminescence Mechanisms and Recombination Zones

In OLEDs utilizing this compound as a host, the electroluminescence mechanism is governed by the host-guest energy transfer process. Holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL. Due to the excellent hole-transporting nature of tCP, holes can efficiently move into the emissive layer. ossila.com

Organic Photovoltaics (OPVs)

The favorable electronic properties and thermal stability of this compound also make it a candidate for applications in organic photovoltaics. cymitquimica.com Carbazole-based materials, in general, are widely explored in solar cell technologies due to their electron-donating (p-type) nature and good hole mobility. researchgate.net

Hole Transport Material (HTM) in Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are recognized as highly effective hole-transport materials (HTMs) for solid-state dye-sensitized solar cells (ssDSCs). nih.govresearchgate.net Their advantages include high hole mobility, excellent chemical stability, and the ability to form stable amorphous films. researchgate.net Research on various carbazole-based small molecules has demonstrated their ability to produce high power conversion efficiencies (PCEs), in some cases reaching or exceeding the performance of the state-of-the-art HTM, Spiro-OMeTAD. nih.gov For example, ssDSCs using a carbazole-based HTM named X51 achieved a PCE of 6.0%. researchgate.netnih.gov Given that this compound is described as an excellent hole-transporting material, its molecular structure is well-suited for this application, facilitating the efficient transfer of positive charges from the dye to the counter electrode. ossila.com

Building Block or Donor Material in Active Layer

In bulk heterojunction (BHJ) organic solar cells, the active layer consists of a blend of an electron donor and an electron acceptor material. Carbazole's electron-rich nature makes it a popular building block for designing donor materials, including both small molecules and polymers. researchgate.netresearchgate.netmdpi.com The molecular structure of this compound, with its three functional carbazole units attached to a central core, makes it a valuable monomer for creating more complex, star-shaped, or dendritic polymer materials for electronic applications. By functionalizing the carbazole units, polymers can be synthesized that incorporate the desirable hole-transporting properties of the tCP core into a larger conjugated system designed for efficient light absorption and charge separation in an OPV active layer.

Spectroscopic Characterization Techniques in Research

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 1,3,5-Tri(9H-carbazol-9-yl)benzene, the absorption spectrum reveals characteristic peaks that provide insight into its electronic structure.

Absorption Maxima (λmax): In a tetrahydrofuran (B95107) (THF) solution, tCP exhibits absorption maxima at approximately 292 nm and 337 nm. ossila.com These absorptions are attributed to π-π* transitions within the carbazole (B46965) and benzene (B151609) moieties.

Fluorescence Emission (λem): When excited, tCP shows fluorescence emission peaks at around 343 nm and 358 nm in THF. ossila.com

| Solvent | λmax (nm) | λem (nm) |

| THF | 292, 337 ossila.com | 343, 358 ossila.com |

Table 1: UV-Visible absorption and fluorescence emission data for this compound in THF.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound confirms the presence of its key structural components. While specific peak values are not extensively detailed in the provided search results, the technique is mentioned as a standard characterization method for this and related compounds. mdpi.comresearchgate.net For instance, in studies of similar carbazole derivatives, FT-IR is used to confirm the presence of N-H and C-H bonds, as well as C-N and C=N vibrations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the carbazole and central benzene units are observed. While the search results did not provide a specific spectrum for tCP, ¹H NMR is a standard technique for confirming the structure of carbazole-based compounds. vibgyorpublishers.orgmdpi.com For example, in related carbazole derivatives, aromatic protons typically appear in the region of 7.0-9.0 ppm.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound. For this compound, the molecular weight is consistently reported as 573.68 g/mol or approximately 573.70 g/mol . ossila.comcymitquimica.comavantorsciences.comsigmaaldrich.comlabproinc.comcalpaclab.comfishersci.ca This value corresponds to its chemical formula, C₄₂H₂₇N₃.

| Technique | Reported Molecular Weight ( g/mol ) |

| Mass Spectrometry | 573.68 ossila.comsigmaaldrich.comcalpaclab.com, 573.70 cymitquimica.comavantorsciences.comlabproinc.comfishersci.ca |

Table 2: Reported molecular weights for this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

HOMO/LUMO Levels: The HOMO level for tCP is reported to be approximately 5.8 eV, and the LUMO level is around 2.3 eV. ossila.com These values are crucial for determining its suitability as a hole-transporting or host material in organic electronic devices.

Redox Behavior: The compound exhibits reversible redox behavior, which is a key characteristic for its use in applications like electrochromic devices. In a study on copolymers of tCP, cyclic voltammetry was used to investigate the electrochemical synthesis and properties of the resulting polymer films. mdpi.comnih.gov

| Parameter | Energy Level (eV) |

| HOMO | 5.8 ossila.com |

| LUMO | 2.3 ossila.com |

Table 3: HOMO and LUMO energy levels of this compound.

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is utilized to investigate the charge transfer and transport properties at the electrode-material interface. While specific EIS data for pure this compound is not detailed in the provided results, this technique is applied to copolymers containing this unit. For instance, EIS studies on copolymers of 9-tosyl-9H-carbazole and pyrrole (B145914) were conducted to evaluate their capacitive behaviors for potential use in energy storage devices. researchgate.net

Spectroelectrochemistry

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the changes in the absorption spectrum of a material as a function of the applied potential. This technique is particularly valuable for characterizing electrochromic materials.

Electrochromic Properties: In a study involving copolymers of 1,3,5-tris(N-carbazolyl)benzene and 2,2′-bithiophene, spectroelectrochemistry was used to analyze the color changes of the polymer films at different oxidation states. mdpi.comnih.gov For example, a copolymer film showed multiple color transitions, appearing light orange in its neutral state and changing to yellowish-orange, yellowish-green, and blue as the applied voltage was increased. mdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 1,3,5-Tri(9H-carbazol-9-yl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-step nucleophilic substitution reaction. A representative method involves reacting carbazole with benzene-1,3,5-triyltrihalide (e.g., trichloride) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Critical parameters include:

- Stoichiometry : A 3:1 molar ratio of carbazole to benzene-trihalide ensures complete substitution.

- Base activity : NaH must be freshly prepared to avoid moisture-induced deactivation .

- Temperature : Room temperature is sufficient, but extended stirring (≥12 hours) improves yield. Yields typically range from 65–80%, with impurities arising from incomplete substitution or oxidation byproducts.

Q. How can purity be validated post-synthesis, and what purification methods are most effective?

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is standard for purity assessment (>98% by area normalization) . For purification:

- Sublimation : Vacuum sublimation at 280–300°C under 10⁻³ mbar removes non-volatile residues, achieving >99.5% purity .

- Recrystallization : Toluene/ethanol mixtures (3:1 v/v) yield crystals with 98–99% purity, though this is less efficient for large-scale purification .

Advanced Research Questions

Q. How does this compound perform as a host material in OLEDs, and what device architectures maximize efficiency?

The compound’s high triplet energy (~2.95 eV) and ambipolar charge transport make it suitable for blue phosphorescent OLEDs. Key design considerations include:

- Layer structure : A typical device uses ITO/TAPC (hole transport)/mCP (electron-blocking)/host:emitter (6–10 wt%)/TmPyPB (electron transport)/LiF/Al. Optimal thicknesses: 25 nm (TAPC), 35 nm (emissive layer), 55 nm (TmPyPB) .

- Host-dopant compatibility : Ensure the host’s highest occupied molecular orbital (HOMO, ~6.1 eV) aligns with the emitter’s HOMO to facilitate hole injection .

- Efficiency metrics : External quantum efficiencies (EQE) >15% and luminance >1000 cd/m² at 10 V are achievable .

Q. What spectroscopic and computational methods elucidate its charge transport and thermally activated delayed fluorescence (TADF) properties?

- Time-resolved photoluminescence (TRPL) : Measures delayed fluorescence lifetimes (τd) to confirm TADF. For this compound, τd values <10 µs suggest efficient reverse intersystem crossing (RISC) .

- Density functional theory (DFT) : Calculations using B3LYP/6-31G(d) reveal a small singlet-triplet energy gap (ΔEST <0.2 eV), critical for TADF .

- Space-charge-limited current (SCLC) : Hole/electron mobilities of ~10⁻⁴ cm²/V·s indicate balanced ambipolar transport, essential for OLED performance .

Q. How do structural modifications (e.g., tert-butyl substitution) impact photophysical and aggregation properties?

Introducing bulky groups (e.g., tert-butyl) at carbazole positions alters:

- Aggregation tendency : Reduced π-π stacking improves film homogeneity in OLEDs (e.g., 3,6-di-tert-butyl derivatives show 20% higher luminance stability) .

- Optical properties : Bathochromic shifts in absorption/emission spectra (e.g., λmax shifts from 346 nm to 360 nm) due to extended conjugation .

- Thermal stability : Increased glass transition temperatures (Tg >150°C) enhance device longevity .

Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in reported purity levels (98% vs. 99.5%)?

Purity variations arise from differing analytical methods:

- HPLC : Detects non-volatile impurities but may miss sublimable byproducts .

- Elemental analysis : Confirms stoichiometry but lacks sensitivity for trace organics .

- Solution : Cross-validate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify residual solvents or substitution defects .

Q. Why do some studies report conflicting electroluminescence efficiencies for similar device architectures?

Variations stem from:

- Thin-film morphology : Differences in vacuum deposition rates (0.1–0.3 Å/s) affect layer uniformity and exciton confinement .

- Interface engineering : MoO₃ anode layers (3 nm vs. 5 nm) modify hole injection barriers, altering EQE by ±3% .

- Environmental factors : Moisture/oxygen exposure during fabrication degrades LiF cathodes, reducing luminance .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.